4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS number
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS number
An In-depth Technical Guide to 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway with detailed mechanistic insights, and discuss its potential applications as a scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this molecule's characteristics and utility.
Introduction: The 2,3-Dihydrobenzofuran Scaffold
The benzofuran ring system, and its reduced form, 2,3-dihydrobenzofuran, are privileged scaffolds in medicinal chemistry.[1] These structures are ubiquitous in nature and form the core of numerous compounds with a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[1] The structural rigidity of the bicyclic system, combined with its unique electronic properties and ability to be functionalized at multiple positions, makes it an attractive starting point for the design of novel therapeutic agents.
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (Figure 1) is a specific derivative that incorporates a methyl group on the aromatic ring and a carboxylic acid at the 2-position of the dihydrofuran ring. This combination of features presents a unique molecular framework for creating libraries of compounds for screening and lead optimization. The carboxylic acid group, in particular, serves as a versatile chemical handle for amide bond formation, esterification, or as a key pharmacophoric element for interacting with biological targets.[2]
Figure 1. Chemical Structure of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research.
Key Properties
The essential properties of 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 31468-94-7 | [3][4] |
| Molecular Formula | C₁₀H₁₀O₃ | [3] |
| Molecular Weight | 178.18 g/mol | [3] |
| IUPAC Name | 4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | [4] |
| SMILES | CC1=C2CC(C(=O)O)OC2=CC=C1 | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Spectroscopic Characterization (Predicted)
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¹H NMR:
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Aromatic Protons (3H): The three protons on the benzene ring would appear as a complex multiplet pattern in the aromatic region (~6.7-7.2 ppm), with coupling patterns dictated by their ortho and meta relationships.
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Chiral Proton (1H): The proton at the C2 position (methine proton, -CH(COOH)-) would likely appear as a triplet or doublet of doublets around 4.8-5.2 ppm, coupled to the two diastereotopic protons at the C3 position.
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Methylene Protons (2H): The two protons at the C3 position (-CH₂-) are diastereotopic due to the adjacent chiral center at C2. They would present as two distinct multiplets, likely in the range of 3.2-3.6 ppm, each coupled to the C2 proton and to each other (geminal coupling).
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Methyl Protons (3H): The methyl group on the aromatic ring would appear as a sharp singlet around 2.2-2.4 ppm.
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Carboxylic Acid Proton (1H): This proton would be a broad singlet, typically downfield (>10 ppm), and its visibility can be dependent on the solvent used.
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¹³C NMR:
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Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, expected to appear around 170-180 ppm.
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Aromatic Carbons (6C): Six distinct signals would be expected in the aromatic region (110-160 ppm). The carbon attached to the oxygen (C7a) and the carbon attached to the methyl group (C4) would be key identifiers.
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Methine Carbon (C2): The chiral carbon bearing the carboxyl group would likely resonate around 75-85 ppm.
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Methylene Carbon (C3): The methylene carbon of the dihydrofuran ring would be found further upfield, around 28-35 ppm.
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Methyl Carbon (CH₃): The aromatic methyl carbon would give a signal in the aliphatic region, typically around 15-20 ppm.
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Mass Spectrometry (MS): In an ESI-MS experiment, the compound would be expected to show a molecular ion peak [M-H]⁻ at m/z 177.05 in negative mode or [M+H]⁺ at m/z 179.07 in positive mode.
Synthesis and Mechanistic Rationale
The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids can be achieved through several routes.[5] A common and reliable strategy involves the O-alkylation of a corresponding phenol with a suitable three-carbon synthon, followed by an intramolecular cyclization. Here, we present a representative protocol starting from 3-methylphenol (m-cresol).
Representative Synthetic Workflow
The synthesis can be logically broken down into two primary stages: (1) O-alkylation of the phenol and (2) intramolecular cyclization to form the dihydrobenzofuran ring.
Caption: A representative two-stage synthetic workflow for the target molecule.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative example based on established chemical principles for synthesizing related structures. Researchers should conduct their own risk assessment and optimization.
Stage 1: Synthesis of Ethyl 2-bromo-3-(3-methylphenoxy)propanoate
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To a stirred solution of 3-methylphenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature.
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Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
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Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.
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Add ethyl 2,3-dibromopropionate (1.1 eq.) dropwise to the reaction mixture.
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Causality: This reagent provides the three-carbon backbone. The phenoxide will preferentially attack the more electrophilic primary carbon (C3) bearing a bromine atom via an Sₙ2 reaction, displacing one bromide ion.
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Heat the reaction mixture to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
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After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the intermediate ester.
Stage 2: Intramolecular Cyclization and Saponification
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Dissolve the intermediate ester from Stage 1 in ethanol.
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Add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq.) and heat the mixture to reflux.
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Causality: The hydroxide serves two purposes. First, it acts as a base to deprotonate the carbon at the C2 position, which is acidic due to the adjacent electron-withdrawing ester and bromine. This generates a carbanion that undergoes an intramolecular Sₙ2 attack on the carbon bearing the phenoxy group, displacing it to form the five-membered dihydrofuran ring. Second, under these basic and heated conditions, the ethyl ester is simultaneously saponified (hydrolyzed) to the corresponding carboxylate salt.
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Monitor the reaction by TLC. Once complete (typically 2-4 hours), cool the mixture to room temperature.
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Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
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Acidify the aqueous solution to pH 2-3 with cold 2M hydrochloric acid (HCl). A precipitate should form.
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Causality: The acidic workup protonates the sodium carboxylate salt to yield the final, water-insoluble carboxylic acid, causing it to precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. Further purification can be achieved by recrystallization.
Applications in Research and Drug Development
The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a valuable building block in drug discovery. While specific studies on the 4-methyl derivative are limited, the broader class of compounds has shown significant potential.
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Anticancer Activity: Derivatives of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid have been designed and evaluated as anticancer agents.[6] For example, certain N-phenylamide derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines.[1] The core structure serves as a rigid scaffold to position pharmacophoric groups correctly within a target's active site.
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Enzyme Inhibition: Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[7][8] The carboxylic acid group often plays a crucial role in forming key salt-bridge and hydrogen bond interactions within the enzyme's active site.[8]
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Diuretic and Antihypertensive Agents: Certain substituted dihydrobenzofuran-2-carboxylic acids have been patented as effective diuretic, saluretic, and uricosuric agents, useful in treating hypertension and conditions involving fluid retention.[9]
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Synthetic Building Block: The carboxylic acid functionality allows for straightforward derivatization into esters, amides, and other functional groups, enabling the synthesis of a diverse library of compounds for high-throughput screening.[9]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Hazard Statements: Based on related compounds, it is prudent to assume this chemical may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
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Storage: Store in a cool, dry place away from incompatible materials. The compound should be kept in a tightly sealed container.[3]
Conclusion
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a well-defined chemical entity with significant potential as a scaffold and building block in synthetic and medicinal chemistry. Its structural features, including the rigid dihydrobenzofuran core, a versatile carboxylic acid handle, and a methylated aromatic ring, make it an attractive candidate for the development of novel bioactive molecules. The synthetic route outlined in this guide is robust and relies on fundamental organic chemistry principles, providing a clear path to accessing this and related compounds for further investigation.
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